(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone
Overview
Description
"(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone" belongs to a class of organic compounds characterized by the presence of an aminophenyl group linked to a methylpiperazinyl methanone moiety. This structure suggests a potential for various chemical interactions and functionalities due to the presence of amino and ketone groups, making it a candidate for further study in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step organic reactions starting from simple precursors. For instance, a novel synthesis approach for related piperazinyl methanone derivatives involves starting from basic amino acids like serine, followed by complexation and subsequent reactions to introduce various functional groups (Beduerftig, Weigl, & Wünsch, 2001). Such methodologies highlight the flexibility and adaptability of synthetic routes to produce target compounds with specific properties.
Molecular Structure Analysis
The molecular structure of compounds in this category is crucial for determining their potential applications and interactions. Density Functional Theory (DFT) calculations, as well as spectral characterization techniques like UV, IR, 1H, and 13C NMR, are commonly employed to elucidate the structure, electronic properties, and vibrational modes of similar molecules (Shahana & Yardily, 2020). These analyses provide insights into the compound's stability, reactivity, and interaction with other molecules.
Chemical Reactions and Properties
The chemical reactivity of "(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone" and similar compounds is influenced by the functional groups present. For example, the amino group can participate in nucleophilic substitution reactions, while the ketone group is susceptible to various organic reactions such as condensation and reduction. Studies on related compounds demonstrate their potential for forming complex structures with biological activity, highlighting their synthetic versatility (Lv et al., 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. Crystallography studies on similar molecules provide valuable information on the molecular arrangement, which is essential for determining the material's suitability for specific applications, such as nonlinear optical materials or pharmaceutical formulations (Priya et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, acidity/basicity, and redox potential, are determined by the molecular structure. Research on analogous compounds suggests a wide range of chemical behaviors, from antimicrobial activity to interaction with central nervous system receptors, indicating potential pharmaceutical applications (Nagaraj et al., 2018).
Scientific Research Applications
1. Antibacterial Activity
The compound (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, which shares structural similarities with (2-aminophenyl)(4-methylpiperazin-1-yl)methanone, has been synthesized and characterized, and its antibacterial activity has been explored through molecular docking studies (Shahana & Yardily, 2020).
2. Synthesis and Characterization
The synthesis of similar compounds, such as (2-aminophenyl)(naphthalen-2-yl)methanone derivatives, has been demonstrated, highlighting an efficient and environmentally friendly process. These derivatives are obtained in high yields using UV light irradiation, showcasing a green chemistry approach (Jing et al., 2018).
3. Acetylcholinesterase Inhibition
A related compound, 5‐(2‐chlorophenyl)‐1,2‐oxazol‐3‐ylmethanone, has been identified as a potent acetylcholinesterase (AChE) inhibitor. This discovery is significant for neurological research, particularly in the context of neurodegenerative diseases (Saeedi et al., 2019).
4. Anti-Inflammatory Activity
Compounds structurally similar to (2-aminophenyl)(4-methylpiperazin-1-yl)methanone, specifically 4-aminobenzophenones, have demonstrated high antiinflammatory activity. They have shown potential in inhibiting the release of proinflammatory cytokines, indicating their relevance in inflammation-related research (Ottosen et al., 2003).
5. Antiviral Activity
Another related compound, (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, has been synthesized and analyzed for its antiviral activity. The molecular docking study conducted provides insights into its potential antiviral properties (FathimaShahana & Yardily, 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
(2-aminophenyl)-(4-methylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIXOOFVMXCCCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338730 | |
Record name | (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |
CAS RN |
93288-86-9 | |
Record name | (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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